1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene
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Overview
Description
1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene is a chemical compound with the molecular formula C7H2Cl3F3O2S. It is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a benzene ring, along with a trifluoromethanesulfonyl group.
Preparation Methods
The synthesis of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 1,2,3-trichlorobenzene with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the trifluoromethanesulfonyl group can undergo redox reactions under appropriate conditions.
Addition Reactions: The benzene ring may participate in addition reactions, particularly with electrophiles, leading to the formation of various substituted benzene derivatives.
The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution may yield compounds with different functional groups replacing the chlorine atoms .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene exerts its effects is primarily through its chemical reactivity. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring and the chlorine atoms. This makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene can be compared with other similar compounds, such as:
1,2,3-Trichlorobenzene: Lacks the trifluoromethanesulfonyl group, making it less reactive in certain chemical reactions.
1,2,3-Trifluorobenzene: Contains fluorine atoms but lacks the chlorine atoms and the trifluoromethanesulfonyl group, resulting in different reactivity and applications.
Trifluoromethanesulfonyl Chloride: While it contains the trifluoromethanesulfonyl group, it does not have the benzene ring, leading to different chemical properties and uses.
Properties
IUPAC Name |
1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUWSNOXLVTSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545833 |
Source
|
Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104614-75-7 |
Source
|
Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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